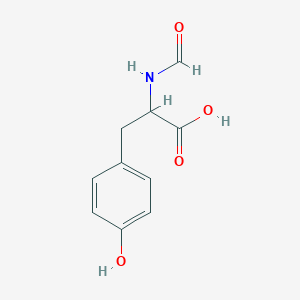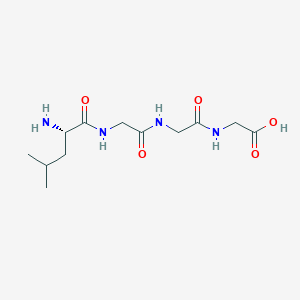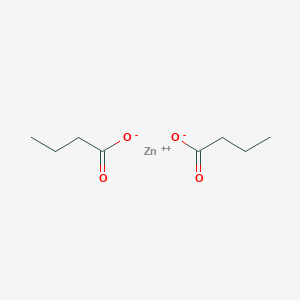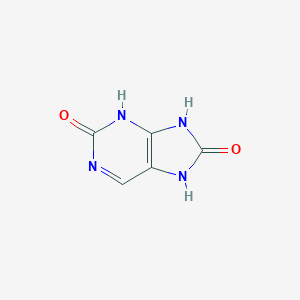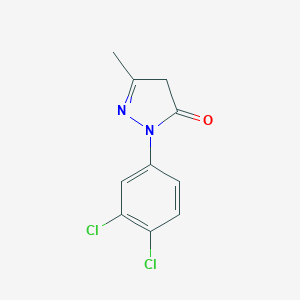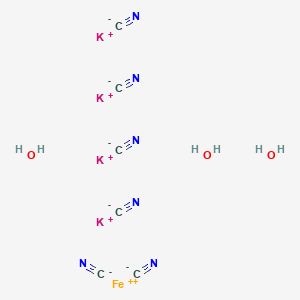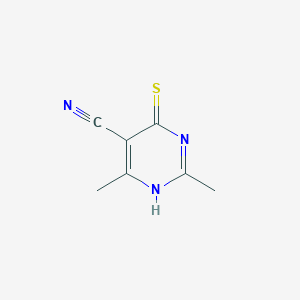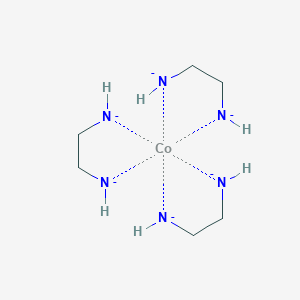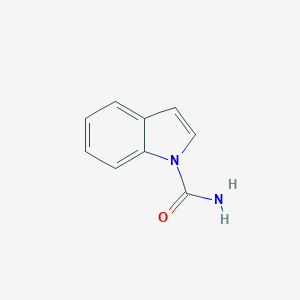
Magnesium boride
描述
Magnesium boride is an inorganic compound with the chemical formula MgB₂. It is a dark gray, water-insoluble solid that has garnered significant attention due to its superconducting properties. Discovered in 2001, magnesium diboride exhibits superconductivity at a critical temperature of 39 K (−234 °C), which is the highest among conventional superconductors . This compound is unique because it does not contain transition metals, unlike most low-temperature superconductors.
作用机制
Target of Action
Magnesium boride (MgB2) is a compound that has been studied for its potential in various applications, such as hydrogen storage , high-energy fuel , and superconductors . The primary targets of this compound are the systems or processes where these applications are relevant. For instance, in the context of hydrogen storage, the target is the hydrogen cycling kinetics and cycling capacity .
Mode of Action
This compound interacts with its targets through its unique physical and chemical properties. As a superconductor, MgB2 becomes superconducting at 39 K (−234 °C), which is the highest among conventional superconductors . In the context of hydrogen storage, this compound undergoes hydrogenation to form magnesium borohydride, demonstrating improved hydrogen cycling kinetics .
Biochemical Pathways
For instance, in hydrogen storage, the reversible hydrogenation of this compound is a key process .
Result of Action
The action of this compound leads to several outcomes based on its application. For instance, in hydrogen storage, it has demonstrated the ability to reversibly store more than 11 wt% hydrogen . As a superconductor, it can carry high current, making it useful in applications like the Large Hadron Collider .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure. For example, the superconducting property of MgB2 is temperature-dependent . Similarly, the hydrogenation process for hydrogen storage occurs under specific conditions of pressure and temperature .
生化分析
Biochemical Properties
Magnesium boride interacts with various enzymes, proteins, and other biomolecules. Magnesium, a key component of this compound, serves as a cofactor for more than 300 enzymes and 800 proteins . It plays a crucial role in energy production, oxidative phosphorylation, and glycolysis among others . It also facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Cellular Effects
This compound influences various types of cells and cellular processes. Magnesium, an essential component of this compound, is known to impact cell-mediated immunity and synthesis of IgG adversely when deficient . It can also mediate cell cycle progression . Furthermore, this compound has been associated with immunological responses, both nonspecific and specific .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound nanotubes have been observed to display a nontrivial bending behavior and semiconducting behavior . Moreover, this compound has been associated with the direct hydrogenation process, demonstrating a reversible hydrogen storage capacity .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound have been observed to change. For instance, the superconducting transition temperature of this compound is 40 K, which is the highest temperature for low-temperature superconductors . The superconductivity of this compound has been observed to be realized via the traditional electron–phonon coupling mechanism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A deficiency of magnesium in rodents has been observed to impact the cell-mediated immunity and synthesis of IgG adversely . This deficiency can lead to various complications, such as lymphoma, histaminosis, hypereosinophilia, increased levels of IgE, and atrophy of the thymus .
Metabolic Pathways
This compound is involved in several metabolic pathways. Magnesium, a key component of this compound, is involved as a cofactor for more than 300 enzymes and 800 proteins . It is required for energy production, oxidative phosphorylation, and glycolysis, among others .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Magnesium, an essential component of this compound, is known to be tightly regulated through a combination of transport and chelating mechanisms .
Subcellular Localization
Magnesium, a key component of this compound, is known to be well defined within the cytoplasm and cellular organelles .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium boride can be synthesized through various methods, including solid-state reactions, powder-in-tube techniques, and chemical vapor deposition. One common method involves reacting magnesium and boron powders at high temperatures (750 to 950 °C) to form magnesium diboride . Another method is the melting process, where a stoichiometric mixture of magnesium-rich and boron-rich powders is pressed into pellets and heated to 800 °C, followed by sintering at 660 °C .
Industrial Production Methods: In industrial settings, magnesium diboride is often produced using the powder-in-tube technique, where magnesium diboride powder is packed inside a metal tube and subjected to high temperatures. This method is widely used for manufacturing superconducting wires and tapes . The internal magnesium diffusion method and hybrid techniques combining powder-in-tube and internal magnesium diffusion are also employed to enhance the critical current density of the material .
化学反应分析
Types of Reactions: Magnesium boride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with dilute acids to release hydrogen and small amounts of boranes, while reaction with water evolves hydrogen without any traces of boranes . It also reacts with potassium hydroxide to produce borohydrides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: It can be reduced using strong reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other reactive non-metals.
Major Products Formed:
Oxidation: Magnesium oxide and boron oxide.
Reduction: Magnesium and boron.
Substitution: Various boron-containing compounds depending on the substituent.
科学研究应用
Magnesium boride has a wide range of scientific research applications due to its superconducting properties. It is used in the development of superconducting magnets for magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) machines . Additionally, it is employed in the manufacture of superconducting wires and tapes for power transmission and magnetic levitation (Maglev) trains . In the field of electronics, magnesium diboride is used to create high-frequency superconducting devices and detectors .
相似化合物的比较
Titanium diboride: Known for its extreme hardness and high melting point.
Vanadium diboride: Used as a catalyst in organic synthesis and as an anode in electrochemical cells.
Aluminum diboride: Noted for its high thermal conductivity and low density.
Magnesium boride’s unique superconducting properties make it a valuable material for various advanced technological applications, distinguishing it from other diborides.
属性
InChI |
InChI=1S/2B.Mg | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKRHHZKOQZHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Mg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mg | |
| Record name | magnesium boride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_boride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey powder; [Sigma-Aldrich MSDS] | |
| Record name | Magnesium diboride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12007-25-9 | |
| Record name | Magnesium boride (MgB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium boride (MgB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


